molecular formula C19H22BrNO3 B2726187 2-bromo-5-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide CAS No. 1796946-17-2

2-bromo-5-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide

Cat. No.: B2726187
CAS No.: 1796946-17-2
M. Wt: 392.293
InChI Key: SZRYTTHZGPDXJM-UHFFFAOYSA-N
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Description

2-bromo-5-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide is a chemical compound with the CAS Registry Number 1796946-17-2 . Its molecular formula is C19H22BrNO3 and it has a molecular weight of 392.2869 g/mol . This benzamide derivative features a bromine atom and a methoxy group on its benzene ring, and a complex N-(2-methoxy-2-phenylbutyl) substituent. Benzamide compounds are of significant interest in medicinal and organic chemistry research. For instance, structurally related N-benzyloxyphenyl benzamides have been investigated for their potent antiparasitic properties against Trypanosoma brucei , the causative agent of Human African Trypanosomiasis (Sleeping Sickness) . Furthermore, related α-amino ketone benzamide precursors have been utilized in I2-catalyzed oxidative cross-coupling reactions to synthesize α-carbonyl N,O-acetals, which are valuable building blocks found in many biologically active molecules and natural products . Researchers value this compound as a potential intermediate or building block for the synthesis of more complex molecules in drug discovery and development programs. All sales of this product are final, and it is provided for research use only. The buyer assumes responsibility for confirming product identity and/or purity.

Properties

IUPAC Name

2-bromo-5-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22BrNO3/c1-4-19(24-3,14-8-6-5-7-9-14)13-21-18(22)16-12-15(23-2)10-11-17(16)20/h5-12H,4,13H2,1-3H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZRYTTHZGPDXJM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CNC(=O)C1=C(C=CC(=C1)OC)Br)(C2=CC=CC=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination of 3-Methoxyphenol

A validated approach involves brominating 3-methoxyphenol to yield 2-bromo-5-methoxyphenol. As demonstrated in CN110317129A, tert-butyldimethylsilyl (TBS) protection mitigates undesired isomerization:

Step 1: TBS Protection

  • Reactants : 3-Methoxyphenol, tert-butyldimethylsilyl chloride, imidazole
  • Solvent : N,N-Dimethylformamide (DMF)
  • Conditions : Room temperature, 1 hour
  • Yield : ~90% intermediate.

Step 2: Directed Bromination

  • Brominating Agent : N-Bromosuccinimide (NBS)
  • Solvent : Tetrahydrofuran (THF)/Water mixture
  • Conditions : 30°C, 5 hours
  • Yield : 55–60% 2-bromo-5-methoxy-TBS-protected phenol.

Step 3: Deprotection and Oxidation

  • Deprotection : Tetrabutylammonium fluoride (TBAF) in THF
  • Oxidation : KMnO₄ or CrO₃ to convert phenol to benzoic acid.

Alternative Bromination via Radical Pathways

WO1998051653A1 describes a solvent-controlled bromination using NBS and 2,2’-azobis(isobutyronitrile) (AIBN) in cyclohexane:

  • Substrate : 3-Methylanisole
  • Reagents : NBS (1.2 equiv), AIBN (2 mol%)
  • Conditions : Reflux (80–100°C), 10–30 minutes
  • Yield : 55.8% 2-bromo-5-methoxybenzyl bromide.

This method avoids carcinogenic carbon tetrachloride, enhancing industrial applicability.

Synthesis of 2-Methoxy-2-Phenylbutylamine

Grignard Addition to Nitriles

  • Step 1 : Phenylacetonitrile reacts with ethyl magnesium bromide to form a tertiary alcohol after hydrolysis.
  • Step 2 : Methoxylation via Williamson ether synthesis using methyl iodide and silver oxide.
  • Step 3 : Reductive amination using LiAlH₄ or catalytic hydrogenation.

Amide Coupling Strategies

Acyl Chloride Route

  • Acid Chloride Formation : Treat 2-bromo-5-methoxybenzoic acid with thionyl chloride (SOCl₂) or oxalyl chloride.
  • Coupling : React acyl chloride with 2-methoxy-2-phenylbutylamine in dichloromethane (DCM) with triethylamine.
  • Yield : 70–85% (analogous to HS-3898 synthesis).

Carbodiimide-Mediated Coupling

  • Reagents : 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt)
  • Solvent : DMF or THF
  • Conditions : 0°C to room temperature, 12–24 hours.

Comparative Analysis of Methods

Step Method 1 (TBS Protection) Method 2 (Radical Bromination)
Bromination Yield 55–60% 55.8%
Solvent Toxicity Low (THF/H₂O) Moderate (cyclohexane)
Scalability Laboratory-scale Industrial-scale
Isomer Control High (directed bromination) Moderate

Optimization Challenges and Solutions

Steric Hindrance Mitigation

  • Microwave Assistance : Reduces reaction time for amide coupling from 24 hours to 30 minutes.
  • High-Dilution Conditions : Minimize dimerization during amine synthesis.

Purification Techniques

  • Crystallization : Heptane/ice bath recrystallization achieves >98% purity for intermediates.
  • Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) for final amide purification.

Chemical Reactions Analysis

Types of Reactions

2-bromo-5-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles in the presence of a suitable catalyst.

    Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carbonyl group in the benzamide can be reduced to form amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Formation of substituted benzamides.

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

2-bromo-5-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-bromo-5-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide involves its interaction with specific molecular targets. The bromine and methoxy groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may modulate various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Key Observations:

  • Steric Effects : The target’s branched alkyl chain introduces greater steric hindrance compared to planar aryl or heteroaryl groups in analogs like 15g or L892-0191 . This may reduce reactivity in coupling reactions or alter binding interactions in biological systems.
  • Synthetic Accessibility : High yields (95–98%) for simpler analogs suggest that the target’s synthesis may require optimized conditions to accommodate its bulky substituent .

Spectroscopic and Physicochemical Properties

NMR Data :

  • 2-Bromo-5-methoxy-N-(p-tolyl)benzamide (2c) :
    • ¹H NMR (CDCl₃): δ 7.79 (s, 1H), 3.80 (s, 3H, OCH₃), 2.34 (s, 3H, CH₃) .
    • ¹³C NMR: δ 165.2 (C=O), 159.1 (OCH₃) .
  • 2-Bromo-5-methoxy-N-(4-methoxyphenyl)benzamide :
    • ¹H NMR (DMSO-d₆): δ 10.31 (s, 1H, NH), 3.81 (s, 3H, OCH₃), 3.74 (s, 3H, OCH₃) .

The target compound’s NMR would likely show distinct shifts for the methoxy and phenylbutyl groups, with split signals due to diastereotopic protons in the branched chain.

Thermal Stability: Crystallographic data for N-{2-Methyl-5-[(5-oxo-10,11-dihydro-5H-dibenzo[a,d]cyclohepten-2-yl)amino]phenyl}benzamide (orthorhombic crystal system, Z=8) suggests that bulky substituents can stabilize molecular packing, a property that may extend to the target compound.

Biological Activity

2-Bromo-5-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide is a synthetic organic compound belonging to the class of benzamides. Its unique structure, characterized by a bromine atom and a methoxy-substituted phenylbutyl group, suggests potential biological activities that merit detailed exploration. This article reviews the biological activity of this compound, focusing on its mechanisms, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 2-bromo-5-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide can be described as follows:

  • IUPAC Name: 2-bromo-N-(2-methoxy-2-phenylbutyl)benzamide
  • Molecular Formula: C18H20BrN2O2
  • Molecular Weight: 364.26 g/mol

The presence of bromine and methoxy groups contributes to its lipophilicity and potential interactions with biological targets.

The biological activity of 2-bromo-5-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide is hypothesized to involve interactions with specific molecular targets, including enzymes and receptors. The bromine atom may enhance binding affinity due to its electron-withdrawing effects, while the methoxy groups could influence solubility and permeability across cellular membranes.

Potential Mechanisms:

  • Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways.
  • Receptor Modulation: It might modulate receptor activity, influencing signaling pathways related to various physiological processes.

Biological Activity Overview

Research has indicated several areas where this compound exhibits notable biological activities:

1. Anticancer Activity

Studies have explored the antiproliferative effects of related compounds within the benzamide class. For instance, derivatives of benzamide have shown promising results against various cancer cell lines.

CompoundCell LineIC50 (µM)Activity
Compound AMCF-73.1Selective
Compound BHCT1164.4Moderate
Compound CHEK2935.3Moderate

These findings suggest that structural modifications can significantly impact anticancer efficacy, indicating potential for further development in this area .

2. Analgesic Activity

Some derivatives related to 2-bromo-5-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide have demonstrated analgesic properties in preclinical models. The analgesic effect is thought to be mediated through modulation of pain signaling pathways, although specific mechanisms remain to be elucidated .

3. Antimicrobial Activity

Research on similar benzamide derivatives has shown antibacterial and antifungal activities against various pathogens. For example, certain analogs exhibited selective activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, suggesting that modifications in the structure can enhance antimicrobial properties .

Case Study 1: Antiproliferative Effects

A study evaluated the antiproliferative activity of a series of benzamide derivatives, including those similar to 2-bromo-5-methoxy-N-(2-methoxy-2-phenylbutyl)benzamide. Results indicated that specific substitutions led to enhanced activity against cancer cell lines, with some compounds achieving IC50 values in the low micromolar range .

Case Study 2: Analgesic Properties

In another investigation, newly synthesized compounds based on the benzamide framework were tested for analgesic effects in rodent models. The results demonstrated significant pain relief comparable to standard analgesics, supporting the therapeutic potential of these compounds in pain management .

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